molecular formula C6H11NO5S B1350173 (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-acetic acid CAS No. 294669-00-4

(4-Hydroxy-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-acetic acid

Cat. No.: B1350173
CAS No.: 294669-00-4
M. Wt: 209.22 g/mol
InChI Key: STVZCHIOQLIKAY-UHFFFAOYSA-N
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Description

(4-Hydroxy-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiolane ring with a hydroxy group and a dioxo functionality, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydroxy-substituted thiolane with an amino acid derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The dioxo functionality can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted thiolane derivatives.

Scientific Research Applications

(4-Hydroxy-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-acetic acid involves its interaction with molecular targets through its functional groups. The hydroxy and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The dioxo functionality may also play a role in redox reactions within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid
  • 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid

Properties

IUPAC Name

2-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVZCHIOQLIKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378198
Record name SBB015208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294669-00-4
Record name SBB015208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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